molecular formula C7H10N2 B8604438 2,4-Dimethylpentanedinitrile CAS No. 15074-49-4

2,4-Dimethylpentanedinitrile

Cat. No. B8604438
CAS No.: 15074-49-4
M. Wt: 122.17 g/mol
InChI Key: RISJWFYSMKOETR-UHFFFAOYSA-N
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Patent
US08084569B2

Procedure details

3,5-dimethylglutarimidine is prepared from 2,4-dimethylglutaronitrile using the procedure of Example 2. One equivalent of 3,5-dimethyiglutarimidine is combined with Pd·C catalyst in a Hastelloy shaker tube to which liquid NH3 (59 eq.) is added. The mixture is heated at 200° C. for 45 h. The mixture is cooled to ambient temperature and the excess NH3 removed by N2 purge. The crude mixture is suspended in anhydrous MeOH, the catalyst is removed by syringe filtration, and the crude reaction mixture is concentrated in vacuo. 3,5-dimethylglutarimidine conversion is >90% to give 2,6-diamino-3,5-dimethylpyridine in at least 1% net yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
3,5-dimethyiglutarimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:5][CH:6]([CH3:9])[C:7]#[N:8])[C:3]#[N:4].[NH3:10]>>[NH2:4][C:3]1[C:2]([CH3:1])=[CH:5][C:6]([CH3:9])=[C:7]([NH2:10])[N:8]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#N)CC(C#N)C
Step Two
Name
3,5-dimethyiglutarimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the excess NH3 removed by N2
CUSTOM
Type
CUSTOM
Details
purge
CUSTOM
Type
CUSTOM
Details
the catalyst is removed by syringe
FILTRATION
Type
FILTRATION
Details
filtration
CUSTOM
Type
CUSTOM
Details
the crude reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1C)C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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